5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxazolo[4,5-d]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene. This reaction leads to the formation of the desired oxazolo[4,5-d]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Amino derivatives, such as benzylamino derivatives.
Scientific Research Applications
5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities, including enzyme inhibition.
Uniqueness
5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one stands out due to its unique oxazolo[4,5-d]pyrimidine core, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H13N3O2S/c1-18-12-14-9-8(10(16)15-12)17-11(13-9)7-5-3-2-4-6-7/h2-6,8-9,12,14H,1H3,(H,15,16) |
InChI Key |
VKNOXBUHBTUTAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NC2C(C(=O)N1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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